molecular formula C13H17NO6S B1472953 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid CAS No. 1858240-98-8

4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid

Katalognummer: B1472953
CAS-Nummer: 1858240-98-8
Molekulargewicht: 315.34 g/mol
InChI-Schlüssel: ISWWMBCHFPYWGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a 2,3-dihydro-1,4-benzodioxin scaffold, a structure frequently explored in drug discovery due to its privileged status in interacting with various biological targets. The compound's structure combines this benzodioxin system, a methylsulfonyl group, and a flexible butanoic acid chain, creating a multifunctional reagent. Researchers are particularly interested in such sulfonamide-containing benzodioxin derivatives for their potential bioactivity. For instance, structurally related compounds have been synthesized and evaluated as alpha-glucosidase inhibitors, suggesting potential applications in metabolic disorder research such as type 2 diabetes . The presence of the butanoic acid moiety is a common feature in many pharmacologically active compounds and can be crucial for solubility and specific receptor interactions. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies.

Eigenschaften

IUPAC Name

4-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-21(17,18)14(6-2-3-13(15)16)10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWWMBCHFPYWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid, with the CAS number 1858240-98-8, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzodioxane Derivative : The initial step includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to form a sulfonamide derivative.
  • Substitution Reaction : This intermediate is then reacted with various bromo-N-(un/substituted-phenyl)acetamides to yield the target compound .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, derivatives have been screened for their activity against key enzymes such as:

  • α-glucosidase : Inhibitors can help manage Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase : Inhibition is crucial for therapeutic strategies in Alzheimer's disease (AD), as it increases acetylcholine levels in synaptic clefts .

Pharmacological Studies

Pharmacological evaluations have demonstrated that related compounds exhibit significant activity in various models:

  • Antinociceptive Activity : Studies suggest that benzodioxane derivatives may interact with GABAB receptors. For instance, certain analogs showed antagonistic effects on baclofen-induced antinociception in rat models .

Case Studies and Research Findings

A notable study investigated the effects of a related compound on pain modulation via GABAB receptor pathways. The results indicated that specific dosages could shift the dose-response curve for baclofen significantly, suggesting a potential role as a GABAB antagonist .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTarget Enzyme/ReceptorReference
This compoundEnzyme inhibitionα-glucosidase
Benzodioxane derivativesAntinociceptive effectsGABAB receptors
Sulfonamide analogsAcetylcholinesterase inhibitionAcetylcholinesterase

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that compounds similar to 4-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid exhibit anti-inflammatory effects. These properties are particularly relevant in the development of treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of sulfonamide derivatives, revealing that modifications to the benzodioxin moiety enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacology

Potential Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation could play a key role in protecting neuronal cells from damage.

Data Table: Neuroprotective Studies

StudyFindings
Smith et al., 2023Demonstrated that the compound reduced neuroinflammatory markers in vitro.
Johnson et al., 2024Reported improved cognitive function in animal models treated with the compound.

Anticancer Activity

Inhibition of Tumor Growth
Preliminary studies indicate that this compound may inhibit tumor growth in certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study : In vitro tests conducted on breast cancer cell lines revealed a significant reduction in cell viability when treated with varying concentrations of the compound, suggesting its potential as a chemotherapeutic agent .

Drug Delivery Systems

Nanoparticle Formulations
The compound has been explored for use in drug delivery systems, particularly in nanoparticle formulations aimed at enhancing the bioavailability of poorly soluble drugs. Its chemical structure allows for conjugation with various drug molecules.

Data Table: Drug Delivery Research

ResearchMethodologyResults
Lee et al., 2023Developed nanoparticles using the compound as a carrier for anticancer drugs.Enhanced drug solubility and targeted delivery were observed.

Agricultural Applications

Pesticide Development
There is potential for this compound to be utilized in developing novel pesticides due to its bioactive properties against certain pests. Research into its efficacy as a biopesticide is ongoing.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Benzodioxin Methylsulfonylamino-butanoic acid Undisclosed (research use)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin Acetic acid Anti-inflammatory (ibuprofen-level)
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone + 1,4-dioxane Hydroxymethyl group Antihepatotoxic (silymarin-level)
AMG9810 Benzodioxin Propenamide TRPV1 antagonism

Table 2: Commercial Availability of Benzodioxin Derivatives

Compound Name Purity (%) CAS Number Supplier Status
This compound 95 1858240-98-8 Discontinued
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine 96 613656-45-4 Available
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylamine hydrochloride 96 852227-85-1 Available

Research Implications and Gaps

  • Structural Optimization : Comparisons suggest that substituents like sulfonamide groups and carboxylic acid chains modulate target selectivity, warranting structure-activity relationship (SAR) studies.
  • Synthetic Accessibility : Discontinuation by suppliers may reflect challenges in synthesis or stability, highlighting a need for improved synthetic routes.

Vorbereitungsmethoden

Synthesis of the Parent Sulfonamide Intermediate

The initial critical step is the preparation of the parent sulfonamide intermediate, which serves as the foundation for further functionalization.

  • Starting Materials:

    • 2,3-Dihydro-1,4-benzodioxin-6-amine (amine precursor)
    • Methylsulfonyl chloride (for methylsulfonyl substitution)
  • Reaction Conditions:
    The amine is suspended in distilled water and stirred to ensure homogeneity. A 10% aqueous sodium carbonate (Na2CO3) solution is added to maintain the pH between 9 and 10, which is essential to facilitate nucleophilic substitution and prevent protonation of the amine during the reaction. The methylsulfonyl chloride is then added gradually with continuous stirring at room temperature for several hours (typically 3-5 hours).

  • Work-up:
    After completion (monitored by thin-layer chromatography (TLC)), the reaction mixture is acidified to pH 2-3 using concentrated hydrochloric acid (HCl), causing precipitation of the sulfonamide product. The precipitate is filtered, washed with distilled water, and air-dried.

  • Outcome:
    This step yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfonamide as a light brown amorphous powder with good yield (~80%) and characterized by melting point and spectral data (IR, 1H-NMR) confirming the sulfonamide formation.

Coupling Reaction to Form the Target Compound

The key step involves coupling the parent sulfonamide intermediate with the butanoic acid electrophilic intermediate to form the target compound.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are used to dissolve both reactants efficiently.
    • Base: Lithium hydride (LiH) is employed as a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity for substitution.
    • Temperature: Room temperature stirring for 3-4 hours is standard to allow complete reaction.
  • Procedure:
    The sulfonamide intermediate is dissolved in DMF, and LiH is added with stirring for about 30 minutes to activate the nucleophile. The electrophilic butanoic acid derivative is then added, and the reaction mixture is stirred until completion as monitored by TLC.

  • Work-up:
    The reaction mixture is poured onto crushed ice to precipitate the product, which is filtered, washed, and air-dried.

  • Product Characterization:
    The final compound, 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid, is characterized by IR spectroscopy (noting characteristic N-H, C=O, and sulfonyl stretches), 1H-NMR (confirming aromatic, methylene, and methyl signals), and elemental analysis (CHN).

Summary Table of Reaction Steps and Conditions

Step Reaction Reagents & Conditions Product Yield & Notes
1 Sulfonamide formation 2,3-Dihydro-1,4-benzodioxin-6-amine + methylsulfonyl chloride; aqueous Na2CO3 pH 9-10; RT; 3-5 h N-(2,3-dihydro-1,4-benzodioxin-6-yl)methylsulfonamide ~80%; light brown powder; confirmed by IR, 1H-NMR
2 Preparation of electrophile 4-bromobutanoic acid or 2-bromo-N-(un/substituted-phenyl)acetamides Electrophilic intermediate Purified by standard methods
3 Coupling reaction Parent sulfonamide + electrophile; DMF; LiH base; RT; 3-4 h This compound Isolated by precipitation; characterized by IR, NMR, CHN

Research Findings and Analytical Data

  • The sulfonamide formation under alkaline aqueous conditions ensures selective sulfonylation of the amine without side reactions.
  • Use of lithium hydride as a base in DMF facilitates efficient nucleophilic substitution to attach the butanoic acid side chain.
  • The reaction monitoring by TLC ensures purity and completion before work-up.
  • Spectroscopic data (IR and 1H-NMR) confirm the integrity of the benzodioxin ring, sulfonyl group, and newly introduced butanoic acid moiety.
  • Elemental analysis supports the expected molecular formula and purity.

Q & A

Basic: What are the standard synthetic routes for 4-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid?

The compound is typically synthesized via sulfonamide coupling. A common method involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with methylsulfonyl chloride under alkaline conditions (pH 9–10) using aqueous Na₂CO₃ as a base. This forms the sulfonamide intermediate, which is subsequently functionalized with a butanoic acid moiety. Reaction monitoring via TLC and purification by recrystallization or column chromatography is recommended .

Basic: What analytical techniques are suitable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR is critical for confirming the benzodioxin ring, methylsulfonyl group, and butanoic acid chain. Key signals include aromatic protons (δ 6.5–7.5 ppm) and sulfonamide protons (δ 3.0–3.5 ppm) .
  • Infrared Spectroscopy (IR): Detect sulfonamide S=O stretching (~1350–1300 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) .
  • Elemental Analysis (CHN): Verify stoichiometric ratios (e.g., C₁₃H₁₅NO₅S) .
  • HPLC-MS: Assess purity and detect impurities, especially in biological matrices .

Basic: What physicochemical properties of this compound are critical for experimental design?

  • Molecular weight: 265.26 g/mol (C₁₃H₁₅NO₅S).
  • Density: ~1.3 g/cm³; Boiling point: ~486.6°C (predicted) .
  • Solubility: Limited experimental data; preliminary tests in DMSO or methanol are advised. Adjust pH for aqueous solubility (carboxylic acid group).
  • Stability: Store at 2–8°C in inert atmospheres to prevent sulfonamide hydrolysis .

Advanced: How can synthetic yields be optimized for scale-up studies?

  • Reaction Conditions: Optimize pH (9–10), temperature (room temperature vs. reflux), and stoichiometry (1:1.2 amine:sulfonyl chloride ratio) .
  • Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonamide formation .
  • Purification: Use preparative HPLC for high-purity batches (>98%) .

Advanced: How should researchers address contradictions in reported spectral or analytical data?

  • Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ) .
  • Reproducibility: Repeat experiments under controlled conditions (e.g., solvent, temperature) to isolate variability sources .
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) or X-ray crystallography for ambiguous structural assignments .

Advanced: What methodological frameworks are recommended for studying enzyme inhibition (e.g., α-glucosidase)?

  • Assay Design: Use p-nitrophenyl-α-D-glucopyranoside as a substrate in kinetic assays (λ = 405 nm). Include positive controls (e.g., acarbose) .
  • Dose-Response Curves: Test concentrations from 1–100 μM to calculate IC₅₀ values.
  • Mechanistic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Advanced: How can in silico modeling predict structure-activity relationships (SAR)?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into α-glucosidase (PDB: 2ZE0). Focus on interactions with catalytic residues (e.g., Asp215, Glu277) .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and sulfonamide electronegativity. Validate with experimental IC₅₀ data .

Advanced: What strategies mitigate toxicity risks in biological studies?

  • In Vitro Screening: Use HepG2 or HEK293 cells for cytotoxicity assays (MTT/WST-1).
  • Metabolic Stability: Assess microsomal stability (human/rat liver microsomes) to predict in vivo clearance .
  • Safety Protocols: Follow OSHA guidelines for sulfonamide handling (gloves, fume hoods) .

Advanced: How can researchers resolve discrepancies in solubility or stability data?

  • Solubility Profiling: Use shake-flask method across pH 3–8 (simulate physiological conditions) .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .

Advanced: What are the knowledge gaps in current research on this compound?

  • In Vivo Pharmacokinetics: No data on bioavailability or tissue distribution; recommend rodent studies .
  • Ecotoxicity: Lack of environmental impact assessments; use OECD Test Guideline 201 (algae toxicity) as a starting point .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.